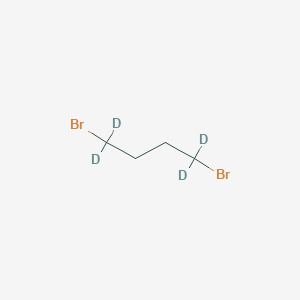

1,4-Dibromobutane-d4

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-1,1,4,4-tetradeuteriobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,4-Dibromobutane-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodologies for preparing 1,4-dibromobutane-d4. The presented synthesis is a robust two-step process commencing with the commercially available succinic acid-d4. This deuterated starting material undergoes esterification followed by reduction to yield 1,4-butanediol-d4, which is subsequently converted to the target compound, this compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-stage process:

-

Esterification and Reduction: Succinic acid-d4 is first converted to its diethyl ester, diethyl succinate-d4. This intermediate is then reduced using a strong hydride reducing agent to afford 1,4-butanediol-d4.

-

Bromination: The resulting 1,4-butanediol-d4 is subsequently treated with a mixture of sodium bromide and sulfuric acid to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| 1a | Esterification | Succinic acid-d4 | Ethanol, Sulfuric acid (catalytic) | Ethanol | 4 hours | Reflux | Diethyl succinate-d4 | ~95% |

| 1b | Reduction | Diethyl succinate-d4 | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 1 hour | 0 °C to RT | 1,4-Butanediol-d4 | ~90% |

| 2 | Bromination | 1,4-Butanediol-d4 | Sodium bromide (NaBr), Sulfuric acid (conc.) | Water | 4 hours | Reflux | This compound | ~85% |

Experimental Protocols

Step 1a: Synthesis of Diethyl succinate-d4

This procedure outlines the Fischer esterification of succinic acid-d4.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To the flask, add succinic acid-d4, a 10-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of succinic acid-d4).

-

Reaction Conditions: The mixture is heated to reflux with constant stirring for 4 hours.

-

Workup and Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield diethyl succinate-d4.

Step 1b: Synthesis of 1,4-Butanediol-d4

This protocol details the reduction of diethyl succinate-d4 using lithium aluminum hydride.[1][2][3][4]

-

Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of diethyl succinate-d4 in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Workup and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude 1,4-butanediol-d4 can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure describes the bromination of 1,4-butanediol-d4.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture Preparation: In the flask, a solution of sodium bromide in water is prepared. To this, 1,4-butanediol-d4 is added. The flask is then cooled in an ice-water bath.

-

Addition of Acid: Concentrated sulfuric acid is added slowly and portion-wise to the stirred and cooled mixture. The addition is exothermic and the temperature should be kept low.

-

Reaction Conditions: After the addition of sulfuric acid is complete, the mixture is heated to reflux and maintained at this temperature for 4 hours.

-

Workup and Purification: The reaction mixture is cooled and poured into cold water. The dense, oily layer of this compound is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, 5% sodium bicarbonate solution, and finally with water again. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed. The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Workflow

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

References

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 1,4-Dibromobutane-d4 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterated 1,4-dibromobutane (this compound), a stable isotope-labeled compound increasingly utilized in pharmaceutical research and development. Due to the placement of the deuterium atoms, two primary isomers are commercially available, each with a distinct CAS number. This document covers the synthesis, physicochemical properties, and key applications of both isomers, offering detailed protocols and data to support advanced research.

This compound is a deuterated analog of 1,4-dibromobutane. The deuterium labeling provides a mass shift that makes it an ideal internal standard for mass spectrometry-based quantitative analysis. The properties of the two main isomers are summarized below.

Table 1: Isomer Identification

| Property | 1,4-Dibromobutane-2,2,3,3-d4 | 1,4-Dibromobutane-1,1,4,4-d4 |

| CAS Number | 52089-63-1 | 36684-45-4[1] |

| Linear Formula | BrCH₂CD₂CD₂CH₂Br | BrCD₂CH₂CH₂CD₂Br |

| IUPAC Name | 1,4-dibromo-2,2,3,3-tetradeuteriobutane[2] | 1,4-dibromo-1,1,4,4-tetradeuteriobutane[1] |

Table 2: Physicochemical Data

| Property | 1,4-Dibromobutane-2,2,3,3-d4 | 1,4-Dibromobutane-1,1,4,4-d4 | Non-Deuterated Analog (for comparison) |

| Molecular Weight | 219.94 g/mol | 219.94 g/mol [1] | 215.91 g/mol |

| Exact Mass | 217.9244 g/mol [2] | 217.9244 g/mol [1] | 213.8993 g/mol |

| Density | 1.908 g/mL at 25 °C | Not specified | 1.808 g/mL at 25 °C |

| Boiling Point | 63-65 °C at 6 mmHg | Not specified | 63-65 °C at 6 mmHg |

| Refractive Index | n20/D 1.5186 | Not specified | n20/D 1.519 |

| Isotopic Purity | ≥98 atom % D[2] | ≥98 atom % D[1] | N/A |

| Chemical Purity | ≥99% | ≥98%[1] | ≥99% |

Role in Drug Development

Stable isotope-labeled compounds like this compound are invaluable in drug development. Their primary applications include:

-

Internal Standards: In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are the gold standard for internal standards.[3] They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, allowing them to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate quantification of a drug candidate in biological matrices like plasma or urine.[4][5]

-

Metabolic Profiling: Deuteration can be used to trace the metabolic fate of molecules. While 1,4-dibromobutane itself is not typically a drug, it is a key starting material for synthesizing various active pharmaceutical ingredients (APIs).[6][7] Synthesizing a deuterated version of an API allows researchers to distinguish the parent drug from its metabolites and to study metabolic pathways and rates, leveraging the kinetic isotope effect.

Synthesis Protocols

While specific synthesis literature for the d4-isomers is scarce, their preparation can be reliably adapted from established methods for the non-deuterated and d8-analogs. The most common routes start from either a deuterated diol or a deuterated cyclic ether.

Experimental Protocol 1: Synthesis from Deuterated 1,4-Butanediol

This method is analogous to the double bromination of 1,4-butanediol. To synthesize 1,4-Dibromobutane-2,2,3,3-d4, one would start with 1,4-butanediol-2,2,3,3-d4.

Materials:

-

1,4-butanediol-d4 (e.g., 30 g)

-

48% Hydrobromic acid (154 g, 105 mL)

-

Concentrated Sulfuric acid (130 g, 71 mL)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath, three-necked flask, stirrer, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Methodology:

-

Acid Mixture Preparation: In a 500 mL three-necked flask equipped with a stirrer and dropping funnel, place the 48% hydrobromic acid. Cool the flask in an ice bath.

-

Slowly and with continuous stirring, add the concentrated sulfuric acid to the cooled hydrobromic acid. Maintain the temperature in the ice bath.

-

Reactant Addition: To the resulting cold acid mixture, add the deuterated 1,4-butanediol dropwise from the dropping funnel.

-

Reaction: After addition is complete, allow the mixture to stand for 24 hours, then heat under reflux for 3 hours.

-

Work-up: Cool the reaction mixture. Two layers will form. Transfer the mixture to a separatory funnel and separate the lower organic layer.

-

Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with water again.

-

Dry the crude product over anhydrous magnesium sulfate.

-

Purification: Purify the final product by vacuum distillation, collecting the fraction at 83-84 °C/12 mmHg.

Experimental Workflow: Synthesis via Ring Opening of Deuterated THF

This workflow illustrates the synthesis of this compound from a deuterated tetrahydrofuran (THF) precursor, a common and efficient method. For example, using THF-d8 would yield 1,4-Dibromobutane-d8.

Application Protocol: Use as an Internal Standard

This section provides a representative protocol for using this compound as a surrogate internal standard (IS) for the quantification of a small molecule analyte in plasma using LC-MS/MS. This is a common application, although a structurally analogous deuterated standard is typically preferred where available.

Objective: To quantify "Analyte X" in human plasma.

Materials:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Analyte X reference standard

-

This compound (IS) stock solution (e.g., 1 mg/mL in methanol)

-

Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation solvent)

-

Methanol and water (HPLC-grade) for mobile phases

-

LC-MS/MS system with an appropriate column (e.g., C18)

Methodology:

-

Preparation of Standards and QCs:

-

Prepare a primary stock solution of Analyte X in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards (e.g., 1-1000 ng/mL) by spiking appropriate amounts of Analyte X stock into blank human plasma.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Preparation of Internal Standard Working Solution:

-

Dilute the this compound stock solution with ACN to a final concentration of 50 ng/mL. This is the IS Spiking Solution.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Spiking Solution.

-

Vortex vigorously for 1 minute to mix and precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

-

Chromatography: Use a gradient elution with mobile phases (A: Water + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid) to separate the analyte and IS from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-product ion transition for Analyte X and one for the IS.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Analyte X area / IS area) against the nominal concentration of Analyte X for each calibrator.

-

Perform a linear regression (typically with 1/x² weighting) on the calibration curve.

-

Determine the concentration of Analyte X in QC and unknown samples by interpolating their peak area ratios from the regression line.

-

Logical Workflow for Bioanalytical Quantification

The following diagram illustrates the logical flow of using a deuterated internal standard for sample analysis.

References

- 1. 1,4-Dibromobutane-1,1,4,4-d4 | LGC Standards [lgcstandards.com]

- 2. 1,4-Dibromobutane-2,2,3,3-d4 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. exsyncorp.com [exsyncorp.com]

- 7. nbinno.com [nbinno.com]

Structure Elucidation of 1,4-Dibromobutane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected and observed quantitative data for the structure elucidation of 1,4-dibromobutane-d4. For comparative purposes, the experimental data for the non-deuterated 1,4-dibromobutane is also provided. The predicted data for this compound is based on the common isomer, 1,4-dibromobutane-2,2,3,3-d4.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| This compound | 1,4 (-CH₂Br) | ~3.44 | Singlet | N/A | 4H |

| 1,4-Dibromobutane[1][2] | 1,4 (-CH₂Br) | 3.44 | Triplet | 6.7 | 4H |

| 2,3 (-CH₂-) | 2.03 | Quintet | 6.7 | 4H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Compound | Position | Chemical Shift (δ, ppm) |

| This compound | 1,4 (C-Br) | ~33.5 |

| 2,3 (C-D) | ~30.0 (with C-D coupling) | |

| 1,4-Dibromobutane[3][4] | 1,4 (C-Br) | 33.5 |

| 2,3 (C-C) | 30.3 |

Table 3: Predicted Mass Spectrometry Data

| Compound | Predicted m/z | Interpretation |

| This compound | 220, 222, 224 | Molecular ion cluster [M, M+2, M+4]⁺ |

| 141, 143 | [M - Br]⁺ | |

| 58 | [C₄D₄H₄]⁺ | |

| 1,4-Dibromobutane[5][6] | 214, 216, 218 | Molecular ion cluster [M, M+2, M+4]⁺ |

| 135, 137 | [M - Br]⁺ | |

| 55 | [C₄H₇]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) |

| This compound | C-D Stretch | ~2100 - 2250 |

| C-H Stretch | 2950 - 2850 | |

| C-Br Stretch | 650 - 550 | |

| 1,4-Dibromobutane[7][8] | C-H Stretch | 2950 - 2850 |

| C-Br Stretch | 645 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the liquid sample via direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Record the mass spectrum, noting the molecular ion cluster and major fragment ions.

-

The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

-

-

Sample Spectrum:

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to specific functional groups (e.g., C-H, C-D, C-Br bonds).

-

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the predicted mass spectral fragmentation pattern of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

References

- 1. 1,4-Dibromobutane(110-52-1) 1H NMR spectrum [chemicalbook.com]

- 2. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,4-Dibromobutane(110-52-1) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Butane, 1,4-dibromo- [webbook.nist.gov]

- 6. 1,4-Dibromobutane(110-52-1) MS spectrum [chemicalbook.com]

- 7. Butane, 1,4-dibromo- [webbook.nist.gov]

- 8. 1,4-Dibromobutane(110-52-1) IR Spectrum [m.chemicalbook.com]

Commercial Availability and Technical Guide for 1,4-Dibromobutane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated 1,4-dibromobutane, specifically focusing on 1,4-dibromobutane-2,2,3,3-d4 and 1,4-dibromobutane-1,1,4,4-d4. This document is intended to assist researchers, scientists, and drug development professionals in sourcing these isotopically labeled compounds and understanding their applications, particularly as internal standards in quantitative analysis.

Introduction

1,4-Dibromobutane-d4 is a deuterated form of 1,4-dibromobutane, a bifunctional alkylating agent. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Deuterated standards are chemically similar to their non-deuterated counterparts, meaning they exhibit similar chromatographic retention times and ionization efficiencies. However, their increased mass allows them to be distinguished from the analyte of interest by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.

Commercial Availability

Several chemical suppliers offer deuterated isotopologues of 1,4-dibromobutane. The most commonly available forms are 1,4-dibromobutane-2,2,3,3-d4 and 1,4-dibromobutane-1,1,4,4-d4. The following tables summarize the commercial availability and key specifications for these compounds from various suppliers.

Table 1: Commercial Availability of 1,4-Dibromobutane-2,2,3,3-d4

| Supplier | CAS Number | Isotopic Purity | Chemical Purity | Additional Notes |

| Sigma-Aldrich | 52089-63-1 | 98 atom % D | 99% (CP) | May be available from bulk stock and can be packaged on demand.[1] |

| LGC Standards | 52089-63-1 | 98 atom % D | min 98% | --- |

| CDN Isotopes (via Fisher Scientific) | 52089-63-1 | 98 atom % D | --- | --- |

Table 2: Commercial Availability of 1,4-Dibromobutane-1,1,4,4-d4

| Supplier | CAS Number | Isotopic Purity | Chemical Purity | Additional Notes |

| LGC Standards | 36684-45-4 | 98 atom % D | min 98% | --- |

| CDN Isotopes | 36684-45-4 | 98 atom % D | --- | --- |

| Toronto Research Chemicals (TRC) | 36684-45-4 | --- | --- | Useful isotopically labeled research compound. |

Table 3: Physical and Chemical Properties of 1,4-Dibromobutane-2,2,3,3-d4

| Property | Value |

| Molecular Formula | C4H4D4Br2 |

| Molecular Weight | 219.94 g/mol |

| Density | 1.908 g/mL at 25 °C |

| Boiling Point | 63-65 °C at 6 mmHg |

| Refractive Index | n20/D 1.5186 |

Experimental Protocols

Deuterated 1,4-dibromobutane is a precursor for the synthesis of deuterated internal standards for more complex molecules. A prominent example is the use of deuterated busulfan (1,4-bis(methanesulfonyloxy)butane-d8) in the therapeutic drug monitoring of the anti-cancer drug busulfan. The following is a representative experimental protocol for the quantification of busulfan in plasma using a deuterated internal standard, illustrating a key application area for deuterated butane derivatives.

Objective: To quantify the concentration of busulfan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Materials and Reagents:

-

Busulfan standard

-

Busulfan-d8 (internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Ammonium acetate

-

Methanol

-

Water (LC-MS grade)

-

Human plasma (blank)

Instrumentation:

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column

Procedure:

-

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

-

Prepare separate stock solutions of busulfan and busulfan-d8 in acetonitrile.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of busulfan.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (busulfan-d8 in acetonitrile).

-

Vortex the mixture for 1 minute.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the sample again for 1 minute.

-

Centrifuge the sample at 10,000 x g for 6 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 2 µL) of the prepared supernatant onto the C18 column.

-

Perform chromatographic separation using a gradient or isocratic elution with a mobile phase consisting of a mixture of aqueous ammonium acetate with formic acid and an organic solvent like methanol or acetonitrile.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both busulfan and its deuterated internal standard (busulfan-d8).[1]

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (busulfan) and the internal standard (busulfan-d8).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of busulfan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the logical workflow of using a deuterated internal standard in a quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Principle of quantification using an internal standard.

References

An In-depth Technical Guide to the Molecular Weight of 1,4-Dibromobutane-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular weight of 1,4-Dibromobutane-d4, a deuterated isotopologue of 1,4-Dibromobutane. This compound is valuable in various research applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies[1]. The substitution of hydrogen with deuterium, a stable heavy isotope, can influence the pharmacokinetic and metabolic profiles of molecules, a principle of growing interest in drug development[1].

Core Properties of this compound

This compound, with the CAS Number 52089-63-1, has a molecular weight of 219.94 g/mol [1][2]. Its linear formula is BrCH₂CD₂CD₂CH₂Br, indicating that the four deuterium atoms are located on the central two carbon atoms of the butane chain.

Comparative Molecular Weight Analysis

The incorporation of deuterium atoms results in a predictable increase in molecular weight compared to the non-deuterated parent compound. The following table summarizes the molecular weights of 1,4-Dibromobutane and its deuterated analogues.

| Compound Name | CAS Number | Molecular Formula | Isotopic Purity | Molecular Weight ( g/mol ) |

| 1,4-Dibromobutane | 110-52-1 | C₄H₈Br₂ | N/A | 215.91[3][4] |

| This compound | 52089-63-1 | C₄H₄D₄Br₂ | 98 atom % D | 219.94[1][2] |

| 1,4-Dibromobutane-d8 | 68375-92-8 | C₄D₈Br₂ | N/A | 223.96[5] |

Calculation of Molecular Weight

The molecular weight is calculated using the standard atomic weights of the constituent elements. The key difference between the isotopologues is the mass of hydrogen (H) versus deuterium (D).

-

Atomic weight of Carbon (C): ~12.011 u

-

Atomic weight of Hydrogen (H): ~1.008 u

-

Atomic weight of Deuterium (D): ~2.014 u

-

Atomic weight of Bromine (Br): ~79.904 u

Calculation for this compound (C₄H₄D₄Br₂): (4 × 12.011) + (4 × 1.008) + (4 × 2.014) + (2 × 79.904) ≈ 219.94 g/mol

This theoretical calculation aligns perfectly with the values provided in chemical supplier catalogs and databases[1][2].

Methodologies for Verification

While the molecular weight is a fundamental calculated property, its experimental verification is routinely achieved through mass spectrometry.

Experimental Workflow: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, this allows for the confirmation of its molecular mass. A typical workflow involves introducing a sample into an ion source, separating the resulting ions based on their m/z ratio, and detecting them. The resulting mass spectrum would show a peak corresponding to the molecular ion, confirming the calculated weight. The "M+4" mass shift is a key characteristic observed for this molecule when compared to its non-deuterated counterpart.

Caption: High-level workflow for molecular weight confirmation using mass spectrometry.

Note on Experimental Protocols and Signaling Pathways

The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a fundamental chemical property like molecular weight.

-

Experimental Protocols: The verification of molecular weight by techniques like mass spectrometry is a standard, routine procedure in analytical chemistry. Specific, detailed protocols are proprietary to the testing laboratory and are based on the specific instrument used, rather than being published as novel research for a known compound.

-

Signaling Pathways: These diagrams are used to represent complex biological interactions, such as protein-protein interactions or metabolic cycles. They are not relevant for illustrating the properties of a simple, non-biological chemical like this compound.

References

Isotopic Purity of 1,4-Dibromobutane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1,4-Dibromobutane-d4, a deuterated reagent crucial for various applications in scientific research and pharmaceutical development. Its use as an internal standard in mass spectrometry and as a building block in the synthesis of complex deuterated molecules necessitates a thorough understanding of its isotopic and chemical purity. This document details the quantitative data, experimental protocols for purity determination, and relevant chemical pathways.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound are critical parameters for its application. The following tables summarize the typical specifications for two common isotopologues.

Table 1: Isotopic and Chemical Purity of 1,4-Dibromobutane-2,2,3,3-d4

| Parameter | Specification | Source |

| Isotopic Purity | 98 atom % D | [1] |

| Chemical Purity | 99% (CP) | [1] |

| Linear Formula | BrCH₂CD₂CD₂CH₂Br | [1] |

| Molecular Weight | 219.94 g/mol | [1] |

Table 2: Isotopic and Chemical Purity of 1,4-Dibromobutane-1,1,4,4-d4

| Parameter | Specification | Source |

| Isotopic Purity | 98 atom % D | [2] |

| Chemical Purity | min 98% | [2] |

| Linear Formula | BrCD₂CH₂CH₂CD₂Br | [2] |

| Molecular Weight | 219.94 g/mol | [2] |

Table 3: Common Isotopic and Chemical Impurities

| Impurity Type | Common Examples | Notes |

| Isotopic Impurities | 1,4-Dibromobutane-d0, -d1, -d2, -d3 | Resulting from incomplete deuteration of the starting material. |

| Chemical Impurities | Residual Solvents (e.g., Dichloromethane, Diethyl ether, Toluene) | Arising from the synthesis and purification process.[3][4][5][6] |

| Unreacted Starting Materials (e.g., Tetrahydrofuran-d8, 1,4-Butanediol-d8) | May be present in trace amounts if purification is incomplete. | |

| Byproducts of Synthesis | Dependent on the synthetic route employed. |

Synthesis of this compound

The synthesis of this compound typically mirrors the established methods for its non-deuterated analog, starting with a deuterated precursor. A common and effective method is the ring-opening of deuterated tetrahydrofuran (THF-d8) with hydrobromic acid.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1H NMR Spectroscopy for Isotopic Purity Assessment

1H NMR spectroscopy is a powerful technique to quantify the degree of deuteration by measuring the residual proton signals at the deuterated positions.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a deuterated solvent that does not contain signals in the regions of interest (e.g., CDCl₃, Acetone-d₆).

-

For quantitative analysis (qNMR), add a certified internal standard with a known concentration and signals that do not overlap with the analyte.[7][8]

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.[7]

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.[7]

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual proton signals corresponding to the deuterated positions.

-

Integrate the signals of the non-deuterated positions (e.g., -CH₂Br for 1,4-Dibromobutane-2,2,3,3-d4).

-

Calculate the isotopic purity by comparing the integrals of the residual proton signals at the deuterated sites to the integrals of the non-deuterated sites or the internal standard.

-

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is employed to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) in the sample.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Acquire the full scan mass spectrum in a high-resolution mode to resolve the isotopic peaks.

-

-

Data Analysis:

-

Identify the molecular ion cluster for this compound.

-

Determine the mass-to-charge ratio (m/z) and relative abundance of each isotopologue (d0, d1, d2, d3, d4, etc.).

-

The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopologues. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ⁸¹Br) should be applied for accurate determination.[9]

-

References

- 1. 1,4-二溴丁烷-2,2,3,3-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,4-Dibromobutane-1,1,4,4-d4 | LGC Standards [lgcstandards.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 1,4-Dibromobutane-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1,4-Dibromobutane-d4. While this document primarily addresses the deuterated form, the safety and handling procedures are largely informed by the well-documented properties of its non-deuterated analogue, 1,4-Dibromobutane, due to the chemical similarities between isotopic variants. This guide is intended for professionals in research and development who utilize such compounds in controlled laboratory settings.

Compound Profile and Properties

This compound is a deuterated version of 1,4-Dibromobutane, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based analyses and in mechanistic studies of chemical reactions.

Table 1: Physical and Chemical Properties of 1,4-Dibromobutane

| Property | Value |

| Molecular Formula | C₄H₄D₄Br₂ |

| Molecular Weight | Approximately 219.96 g/mol |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Boiling Point | 63-65 °C at 6 mmHg[3] |

| Melting Point | -20 °C[3] |

| Density | 1.808 g/mL at 25 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents. |

| Stability | Stable under recommended storage conditions. Combustible. Incompatible with strong oxidizing agents and strong bases.[3] |

Hazard Identification and GHS Classification

1,4-Dibromobutane is classified as a hazardous substance. Users must be fully aware of its potential health effects and take all necessary precautions.

Table 2: GHS Hazard Classification for 1,4-Dibromobutane

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2][3] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[2][3] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[3] |

Signal Word: Danger[2]

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., Viton®, Butyl rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers tightly closed when not in use.

-

Use only in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep containers tightly sealed to prevent moisture ingress and evaporation.

-

Store away from sources of heat and ignition.

Experimental Protocols: General Guidelines and a Synthetic Example

General Protocol for Use as an Internal Standard in LC-MS

Deuterated compounds like this compound are ideal internal standards for quantitative mass spectrometry because they co-elute with the non-deuterated analyte but are distinguishable by their higher mass.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to prepare a stock solution of known concentration.

-

Preparation of Working Standard: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.

-

Sample Preparation: Spike a known volume of the internal standard working solution into all samples, calibration standards, and quality control samples.

-

LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor the specific mass transitions for both the analyte (non-deuterated) and the internal standard (deuterated).

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples. This ratiometric measurement corrects for variations in sample preparation, injection volume, and instrument response.

Synthetic Example: α-Dialkylation of Benzyl Cyanide (using non-deuterated 1,4-Dibromobutane)

The following is a literature-reported procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile using 1,4-Dibromobutane.[5] When using this compound in a similar synthesis, the primary difference would be the mass of the resulting product, a key consideration for subsequent analysis.

Materials:

-

Benzyl cyanide

-

1,4-Dibromobutane

-

50% (w/v) aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Diethyl ether

-

Brine

Procedure:

-

Combine benzyltriethylammonium chloride and 50% aqueous sodium hydroxide in a two-necked round-bottomed flask with vigorous stirring.

-

Add benzyl cyanide to the mixture.

-

Add 1,4-Dibromobutane portion-wise.

-

Heat the biphasic mixture to an internal temperature of 65 °C for 24 hours.

-

Cool the reaction to room temperature and add water.

-

Partition the layers in a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield the product.

Note on using this compound: The reaction mechanism and workup would be identical. The resulting 1-phenylcyclopentane-1-carbonitrile would be deuterated at four positions on the cyclopentane ring. This would be verifiable by mass spectrometry and NMR spectroscopy.

First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

In case of a spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain. Contact a licensed professional waste disposal service to dispose of this material.

Visualizing Workflows and Hazards

The following diagrams illustrate the logical flow of safe handling procedures and the relationship between hazards and protective measures.

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

Caption: A diagram showing the relationship between the hazards of this compound and the corresponding control measures.

References

The Solubility of 1,4-Dibromobutane-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dibromobutane-d4 in organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document outlines the known solubility characteristics of its non-deuterated analog, 1,4-Dibromobutane, and discusses the generally accepted influence of deuteration on solubility. Furthermore, a detailed experimental protocol for determining solubility and a logical workflow are provided to assist researchers in their laboratory work.

Introduction to this compound

This compound is a deuterated version of 1,4-dibromobutane, where four hydrogen atoms have been replaced by deuterium. Such isotopic labeling is a critical tool in various scientific disciplines, including pharmacology and medicinal chemistry, for investigating reaction mechanisms, metabolic pathways, and as internal standards in analytical studies.[1][2] Understanding the solubility of this compound is paramount for its effective use in these applications, as most chemical reactions and analytical techniques are performed in solution.

Data Presentation: Solubility of 1,4-Dibromobutane

The following table summarizes the qualitative solubility of 1,4-Dibromobutane in a range of common organic solvents.

| Solvent | Polarity | Solubility of 1,4-Dibromobutane | Expected Solubility of this compound |

| Water | High | Immiscible/Slightly Soluble[5][6][7] | Immiscible/Slightly Soluble |

| Ethanol | High | Soluble[6] | Soluble |

| Methanol | High | Soluble | Soluble |

| Acetone | Medium | Soluble | Soluble |

| Chloroform | Medium | Soluble[7] | Soluble |

| Dichloromethane | Medium | Soluble[5] | Soluble |

| Diethyl Ether | Low | Soluble[6] | Soluble |

| Hexane | Low | Soluble[5] | Soluble |

| Toluene | Low | Soluble | Soluble |

Note: The expected solubility of this compound is inferred from the data available for 1,4-Dibromobutane. It is strongly recommended to experimentally verify the solubility for specific applications.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of reaching a saturation point and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or incubator

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount will depend on the expected solubility.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vials to stand undisturbed at the same constant temperature until the undissolved this compound has settled.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

-

Quantification:

-

Transfer the aliquot of the saturated solution to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted solution using a pre-calibrated gas chromatograph (or other appropriate instrument) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

Since no specific signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for determining the solubility of a deuterated compound.

References

- 1. synmr.in [synmr.in]

- 2. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 3. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,4-dibromobutane - C4h8br2, Density 1.93 G/cm3, Neutral Ph, 98% Purity | Colorless Liquid, High Reactivity, Organic Solvent Soluble, Shelf Life 1 Year at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 7. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for 1,4-Dibromobutane-d4 in Quantitative NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,4-Dibromobutane-d4 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information is intended for researchers in academia and industry, including those in pharmaceutical development, who require accurate and precise quantification of organic molecules.

Introduction to this compound as a qNMR Standard

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by measuring the intensity of its NMR signal relative to that of a certified reference material. The choice of an appropriate internal standard is crucial for accurate and reproducible results.

This compound (BrCH₂CD₂CD₂CH₂Br) is a deuterated analog of 1,4-dibromobutane. Its potential as a qNMR internal standard stems from several key properties. The deuteration at the 2 and 3 positions simplifies the ¹H NMR spectrum, leaving residual proton signals from the terminal methylene (CH₂) groups. These signals can be used for quantification, provided they do not overlap with the analyte signals.

Key Advantages:

-

Simplified ¹H NMR Spectrum: Deuteration reduces the number of proton signals, minimizing the potential for spectral overlap.

-

Chemical Inertness: The dibromoalkane structure is generally stable and unlikely to react with a wide range of analytes under typical NMR conditions.

-

Solubility: Expected to be soluble in many common organic deuterated solvents.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of the internal standard is essential for its proper use in qNMR.

| Property | Value |

| Chemical Name | 1,4-Dibromobutane-2,2,3,3-d4 |

| CAS Number | 52089-63-1 |

| Molecular Formula | C₄H₄D₄Br₂ |

| Molecular Weight | 219.94 g/mol |

| Physical Form | Liquid |

| Boiling Point | 63-65 °C at 6 mmHg |

| Melting Point | -20 °C |

| Density | 1.908 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Should be ≥99% for use as a qNMR standard |

Estimated ¹H NMR Data

While a definitive ¹H NMR spectrum for this compound is not widely published, the chemical shifts of the residual protons on the terminal carbons (C1 and C4) can be estimated from the non-deuterated analog.

| Solvent (Deuterated) | Estimated Chemical Shift (ppm) of -CH₂- protons | Multiplicity |

| Chloroform-d (CDCl₃) | ~3.45 | Triplet |

| DMSO-d₆ | ~3.55 | Triplet |

| Acetone-d₆ | ~3.50 | Triplet |

| Acetonitrile-d₃ | ~3.40 | Triplet |

Note: The multiplicity is predicted to be a triplet due to coupling with the adjacent deuterium atoms. The exact chemical shift can vary depending on the solvent and other experimental conditions. It is crucial to run a spectrum of the standard alone in the chosen solvent to confirm the chemical shift and check for impurities before use.

Experimental Protocol for qNMR using this compound

This protocol outlines the key steps for performing a qNMR experiment with this compound as an internal standard.

Materials and Reagents

-

Analyte of interest

-

This compound (of certified high purity, ≥99%)

-

High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

High-precision analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks and appropriate glassware

-

NMR spectrometer (≥400 MHz recommended for better signal dispersion)

Sample Preparation

Accurate weighing is critical for the accuracy of qNMR results.

-

Weighing the Standard: Accurately weigh a suitable amount of this compound into a clean, dry vial.

-

Weighing the Analyte: Accurately weigh the analyte into the same vial. The molar ratio of analyte to standard should ideally be close to 1:1 to ensure comparable signal intensities.

-

Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the standard and the analyte completely.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be used.

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | Maximizes signal intensity for a given number of scans. |

| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals being quantified (both analyte and standard). | Ensures complete relaxation of the protons between pulses, which is essential for accurate integration. |

| Acquisition Time (aq) | Sufficiently long to allow the FID to decay completely (typically 2-4 seconds). | Avoids truncation of the signal, which can lead to integration errors. |

| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. | High S/N is necessary for precise and accurate integration. |

| Temperature | Maintain a constant and controlled temperature throughout the experiment. | Temperature fluctuations can affect chemical shifts and line shapes. |

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved signal of the this compound standard and a well-resolved signal of the analyte. Ensure that the integration limits are set appropriately to encompass the entire signal, including any satellite peaks if necessary.

-

Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following equation:

Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

Where:

-

I = Integral value

-

N = Number of protons giving rise to the integrated signal

-

M = Molar mass

-

m = mass

-

Puritystd = Certified purity of the this compound standard

-

Visualizations

Logical Relationship for selecting this compound as a qNMR Standard

Caption: Decision workflow for selecting this compound.

Experimental Workflow for qNMR

Caption: Step-by-step qNMR experimental workflow.

Limitations and Considerations

-

Purity of the Standard: The accuracy of the qNMR result is directly dependent on the certified purity of the this compound. Always use a standard from a reputable supplier with a certificate of analysis.

-

Signal Overlap: Although the spectrum is simplified, the residual proton signals of this compound may still overlap with analyte or impurity signals in the region of ~3.4-3.6 ppm. It is essential to verify the absence of overlap before proceeding with quantification.

-

Hygroscopicity: While not highly hygroscopic, it is good practice to handle and store the standard in a dry environment to prevent moisture absorption, which could affect weighing accuracy.

-

T₁ Relaxation Times: For accurate results, the T₁ relaxation times of both the analyte and standard signals should be determined to set an appropriate relaxation delay.

By following these guidelines and protocols, researchers can effectively utilize this compound as an internal standard for accurate and reliable quantitative NMR measurements in a variety of scientific and industrial applications.

Application Note: Quantitative Analysis of 1,4-Dibromobutane in Environmental Samples by GC-MS with 1,4-Dibromobutane-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of volatile organic compounds (VOCs) in complex matrices is a critical task in environmental monitoring, toxicology, and pharmaceutical analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a widely accepted method to improve the accuracy and precision of quantitative GC-MS analysis.[1][2][3] This is because the internal standard, being chemically almost identical to the analyte, can compensate for variations in sample preparation, injection volume, and instrument response.[4]

This application note provides a detailed protocol for the quantitative analysis of 1,4-dibromobutane in water samples using 1,4-dibromobutane-d4 as an internal standard. The method utilizes a purge and trap system for sample introduction, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity.

Principle of the Method

A known amount of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples. The samples are then analyzed by GC-MS. The analyte (1,4-dibromobutane) and the internal standard co-elute from the GC column and are detected by the mass spectrometer.[1] By monitoring specific ions for both the analyte and the internal standard, their respective peak areas can be determined.

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Reagents and Standards

-

1,4-Dibromobutane (analyte), >99% purity

-

This compound (internal standard), >99% isotopic purity

-

Methanol, purge and trap grade

-

Deionized water, VOC-free

Preparation of Standard Solutions

-

Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of 1,4-dibromobutane and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a concentration of 10 µg/mL.

Sample Preparation

-

Collect water samples in 40 mL VOC vials with screw caps and PTFE-faced silicone septa. Ensure no headspace is present.

-

Prior to analysis, allow the samples to come to room temperature.

-

For each 5 mL of sample (or standard, or blank), add 5 µL of the 10 µg/mL internal standard spiking solution. This results in an internal standard concentration of 10 µg/L in each sample.

-

The samples are now ready for purge and trap GC-MS analysis.

GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Purge and Trap | Teledyne Tekmar Atomx or equivalent |

| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 3 min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | 1,4-Dibromobutane: m/z 135 (quantification), 137 (qualifier)This compound: m/z 140 (quantification), 142 (qualifier) |

Data Presentation

The following table presents representative data for a calibration curve for the analysis of 1,4-dibromobutane using this compound as an internal standard.

| Calibration Level | Concentration of 1,4-Dibromobutane (µg/L) | Peak Area of 1,4-Dibromobutane (Analyte) | Peak Area of this compound (IS) | Peak Area Ratio (Analyte/IS) |

| 1 | 1.0 | 15,234 | 150,876 | 0.101 |

| 2 | 5.0 | 76,987 | 152,112 | 0.506 |

| 3 | 10.0 | 153,456 | 151,543 | 1.013 |

| 4 | 25.0 | 380,123 | 149,987 | 2.534 |

| 5 | 50.0 | 755,678 | 150,345 | 5.026 |

| 6 | 100.0 | 1,510,987 | 151,109 | 10.000 |

A calibration curve is constructed by plotting the Peak Area Ratio against the concentration of the analyte. The concentration of 1,4-dibromobutane in unknown samples is then determined by calculating their peak area ratio and interpolating the concentration from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantitative GC-MS analysis.

Caption: Principle of internal standard calibration for accurate quantification.

References

Application Notes and Protocols for 1,4-Dibromobutane-d4 in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobutane-d4 is the deuterated form of 1,4-dibromobutane, an alkylating agent. In the field of liquid chromatography-mass spectrometry (LC-MS), its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of structurally similar small molecules. The incorporation of four deuterium atoms provides a mass shift that allows for its differentiation from the non-labeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte of interest, thereby correcting for variations during sample preparation and analysis.

Part 1: this compound as an Internal Standard

The use of a deuterated internal standard is a cornerstone of quantitative LC-MS, particularly in complex matrices such as plasma, urine, and tissue homogenates. This approach, known as a stable isotope dilution assay (SIDA), provides high accuracy and precision by minimizing the impact of matrix effects and variability in sample processing.

Principle of Stable Isotope Dilution Assay (SIDA)

A known concentration of the SIL-IS (this compound) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The analyte and the SIL-IS are co-extracted and analyzed by LC-MS. The ratio of the analyte's peak area to the SIL-IS's peak area is then used to calculate the analyte's concentration. This ratiometric measurement corrects for losses during sample preparation and fluctuations in instrument response.

Logical Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: General workflow for a quantitative LC-MS/MS assay using an internal standard.

Protocol: Quantitative Analysis of a Hypothetical Analyte using this compound as an Internal Standard

This protocol is a template and should be optimized for the specific analyte of interest. It is based on common procedures for the analysis of small molecules in biological fluids.

Materials and Reagents

-

Analyte of interest (e.g., a small molecule drug or metabolite structurally similar to 1,4-dibromobutane)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid or ammonium acetate

-

Human plasma (or other biological matrix)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.

Sample Preparation

-

To 50 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Example)

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These must be determined experimentally for the analyte and this compound.

Data Analysis and Quantification

-

Integrate the chromatographic peaks for the analyte and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a linear regression with 1/x weighting.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Quantitative Data Presentation (Hypothetical)

Table 1: Calibration Curve for Hypothetical Analyte

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 5 | 1,234 | 24,567 | 0.050 |

| 10 | 2,456 | 24,678 | 0.099 |

| 50 | 12,345 | 24,789 | 0.498 |

| 100 | 24,567 | 24,890 | 0.987 |

| 500 | 123,456 | 24,901 | 4.958 |

| 1000 | 245,678 | 24,912 | 9.862 |

Calibration Curve Equation: y = 0.0099x + 0.0012 (R² = 0.9998)

Table 2: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |

|---|---|---|---|---|

| Low | 15 | 14.8 | 4.5 | 98.7 |

| Medium | 150 | 153.2 | 3.1 | 102.1 |

| High | 750 | 742.5 | 2.8 | 99.0 |

Part 2: Potential Application of this compound as a Derivatizing Agent

While not a documented application, 1,4-dibromoalkanes are known to react with nucleophiles, such as the thiol group (-SH) in cysteine-containing peptides and other small molecules. This reactivity opens up a potential application for this compound as a derivatizing agent in LC-MS analysis.

Principle of Derivatization

Derivatization is a chemical modification of the analyte to improve its analytical properties. In LC-MS, this can enhance ionization efficiency, improve chromatographic retention, and provide specific fragmentation patterns for sensitive and selective detection. This compound could potentially be used to derivatize two thiol groups, forming a stable thioether linkage and introducing a deuterated tag.

Proposed Derivatization Reaction Pathway

Caption: Proposed reaction of this compound with a thiol-containing compound.

Hypothetical Protocol for Thiol Derivatization

-

Sample Preparation: Extract the thiol-containing analytes from the biological matrix.

-

pH Adjustment: Adjust the pH of the sample extract to basic conditions (e.g., pH 8-9) to deprotonate the thiol group, making it more nucleophilic.

-

Derivatization Reaction:

-

Add an excess of this compound to the sample.

-

Incubate the reaction mixture (e.g., at 60°C for 30 minutes).

-

The reaction should be optimized for time, temperature, and reagent concentration.

-

-

Quenching: Quench the reaction by adding an acid to lower the pH.

-

LC-MS Analysis: Analyze the derivatized sample by LC-MS. The derivatized analyte will have a higher molecular weight and may exhibit improved chromatographic and ionization characteristics.

This compound is a valuable tool for quantitative LC-MS analysis, primarily serving as a stable isotope-labeled internal standard. Its use can significantly enhance the accuracy and robustness of analytical methods for structurally similar compounds. The provided protocols and workflows offer a solid foundation for developing and validating such assays. While its application as a derivatizing agent is currently theoretical, it presents an interesting possibility for future method development in the analysis of thiol-containing molecules. Researchers and drug development professionals can leverage these principles to develop high-quality quantitative LC-MS methods.

Application Notes and Protocols for 1,4-Dibromobutane-d4 as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobutane-d4 is a deuterated analog of 1,4-dibromobutane, serving as a valuable tool in metabolic studies. The replacement of four hydrogen atoms with deuterium allows for its differentiation from the endogenous, non-labeled counterpart by mass spectrometry (MS). This stable isotope-labeled compound is particularly useful for elucidating the metabolic fate of bifunctional alkylating agents and for quantifying their interaction with biological macromolecules. The primary metabolic pathway for haloalkanes like 1,4-dibromobutane involves conjugation with glutathione (GSH), a critical detoxification process. By tracing the deuterated butyl moiety, researchers can investigate the kinetics of this conjugation, subsequent metabolic transformations, and the potential for DNA and protein adduction. These studies are crucial in drug development for assessing metabolic stability, identifying potential toxicities, and understanding mechanisms of drug action.

Key Applications

-

Metabolic Pathway Elucidation: Tracing the biotransformation of the deuterated butane backbone to identify and quantify metabolites.

-

Glutathione Conjugation Studies: Investigating the role of glutathione S-transferases (GSTs) in the detoxification of bifunctional alkanes.

-

DNA Adduct Formation Analysis: Quantifying the extent of DNA alkylation, a key mechanism of genotoxicity for many alkylating agents.

-

Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Using this compound as an internal standard for the accurate quantification of unlabeled 1,4-dibromobutane in biological matrices.

Proposed Metabolic Pathway of 1,4-Dibromobutane

1,4-Dibromobutane is a bifunctional alkylating agent that is expected to react with nucleophiles, such as the thiol group of glutathione. This reaction is often catalyzed by glutathione S-transferases (GSTs). The initial conjugation can be followed by a second reaction, either intramolecularly to form a cyclic sulfonium ion or with another molecule of GSH. The resulting conjugates can be further metabolized through the mercapturic acid pathway for excretion. A competing and significant pathway involves the formation of DNA adducts, which can lead to cytotoxicity and genotoxicity.

Caption: Proposed metabolic fate of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound by monitoring its depletion over time in the presence of liver microsomes.

Materials:

-

This compound

-

Pooled human or rodent liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)